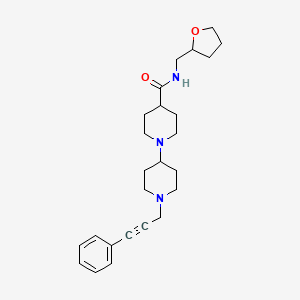
1-(2,6-dimethoxybenzoyl)-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethoxybenzoyl)-4-(phenylacetyl)piperazine, commonly known as "DPP" is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
作用機序
The exact mechanism of action of DPP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. DPP has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It has also been found to inhibit the reuptake of glutamate, leading to increased synaptic transmission.
Biochemical and Physiological Effects:
DPP has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. It has also been shown to enhance cognitive function and memory retention by increasing synaptic transmission and modulating neurotransmitter systems. DPP has been investigated for its potential antipsychotic and anxiolytic effects, but further research is needed to fully understand its pharmacological properties.
実験室実験の利点と制限
DPP has several advantages for lab experiments, including its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods. However, DPP has some limitations, including its low solubility in water, which can make it challenging to administer in animal models. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of DPP. One area of research is the development of new derivatives of DPP with improved pharmacological properties. Another area of research is the investigation of DPP for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is also needed to fully understand the mechanism of action of DPP and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of DPP involves the reaction between 2,6-dimethoxybenzoyl chloride and phenylacetyl piperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to hydrolysis to yield the final product. The yield of DPP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
DPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DPP has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to enhance cognitive function and memory retention in animal models of Alzheimer's disease. In pharmacology, DPP has been investigated for its potential as an antipsychotic and anxiolytic agent. In medicinal chemistry, DPP has been explored for its potential as a lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-9-6-10-18(27-2)20(17)21(25)23-13-11-22(12-14-23)19(24)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRAOYCXERLYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)
![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6062831.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)